An In-depth Technical Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone
An In-depth Technical Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone
This guide provides a comprehensive technical overview of 2-Bromo-1-(3,5-difluorophenyl)ethanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, structure, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Executive Summary
2-Bromo-1-(3,5-difluorophenyl)ethanone is a halogenated aromatic ketone of significant interest in organic synthesis. Its structure, featuring an α-bromo ketone functional group and a difluorinated phenyl ring, makes it a potent electrophile and a versatile building block for constructing complex molecular architectures. This guide serves as a technical resource, consolidating critical data and procedural insights to facilitate its effective and safe utilization in a laboratory setting.
Chemical Identity and Core Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in research. The defining characteristics of 2-Bromo-1-(3,5-difluorophenyl)ethanone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 220607-75-0 | [1][2] |
| Molecular Formula | C₈H₅BrF₂O | [1][2] |
| Molecular Weight | 235.03 g/mol | [1][2] |
| Appearance | Colorless to light yellow solid | [3] |
| Melting Point | 39-40 °C | [3] |
| Boiling Point | 267-268 °C | [3] |
| Density | 1.67 g/cm³ (at 25 °C) | [3] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane | [3] |
| SMILES String | O=C(CBr)C1=CC(F)=CC(F)=C1 | [2] |
| InChI Key | CJEGSZFRYLCTLK-UHFFFAOYSA-N |
Note: Some sources may list slightly different molecular weights due to isotopic variations. The value of 235.03 is commonly cited.[2]
Molecular Structure and Reactivity Profile
The reactivity of 2-Bromo-1-(3,5-difluorophenyl)ethanone is dominated by the α-bromoketone moiety. The bromine atom is an excellent leaving group, and its position adjacent to the electron-withdrawing carbonyl group renders the α-carbon highly electrophilic. This makes the compound an effective alkylating agent.
Key Reactive Traits:
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Electrophilicity: The primary site of reactivity is the carbon atom bonded to the bromine. It is susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions).
-
Building Block for Heterocycles: This reactivity is frequently exploited in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents.[4]
-
Lachrymatory Properties: Like many α-haloketones, this compound is a lachrymator, meaning it can cause tearing and irritation upon exposure to the eyes and respiratory tract.[5][6]
Synthesis Pathway: α-Bromination of an Aryl Ketone
The most common and direct method for preparing 2-Bromo-1-(3,5-difluorophenyl)ethanone is through the α-bromination of its precursor, 1-(3,5-difluorophenyl)ethanone. This reaction capitalizes on the acidic nature of the α-protons adjacent to the carbonyl group.
A representative synthesis involves reacting 1-(3,5-difluorophenyl)ethanone with a brominating agent.[3] While elemental bromine can be used, reagents like copper(II) bromide offer milder and more selective reaction conditions, often leading to higher yields and fewer byproducts.[7]
Caption: Synthesis workflow for 2-Bromo-1-(3,5-difluorophenyl)ethanone.
Detailed Experimental Protocol
The following is a generalized protocol based on standard procedures for α-bromination.[3][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(3,5-difluorophenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Addition of Brominating Agent: Add copper(II) bromide (approx. 2.1 equivalents) to the solution.
-
Reaction Execution: Heat the mixture to reflux (a temperature around 60°C is often sufficient) and stir for several hours (e.g., 12 hours).[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Filter the mixture to remove the copper salts. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure 2-Bromo-1-(3,5-difluorophenyl)ethanone as a solid.[3][7]
Applications in Drug Discovery and Development
As a versatile chemical intermediate, 2-Bromo-1-(3,5-difluorophenyl)ethanone is primarily used in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][4] Its utility stems from its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, which are essential for building the core scaffolds of many drugs.[4] It is a valuable precursor for creating compounds containing aromatic rings and carbonyl functional groups, which are found in various drugs, dyes, and pesticides.[3]
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling 2-Bromo-1-(3,5-difluorophenyl)ethanone.
-
Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage.[6] It is also a lachrymator and may cause respiratory irritation.[5][8]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[5][6]
-
Handling: Avoid creating dust. Do not breathe dust, vapors, or mists.[5][9] Ensure adequate ventilation at all times. Avoid contact with skin, eyes, and mucous membranes.[3]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6][9]
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[5]
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3][8] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
References
-
2-bromo-1-(3,5-difluorophenyl)ethanone - ChemBK. (2024). Available at: [Link]
-
The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis - Geshem. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 220607-75-0|2-Bromo-1-(3,5-difluorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
